molecular formula C19H15NO4 B2393107 2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid CAS No. 588674-04-8

2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid

Cat. No.: B2393107
CAS No.: 588674-04-8
M. Wt: 321.332
InChI Key: LYIDPYKNVAVDHH-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a benzodioxole moiety attached to a quinoline ring system, which is further substituted with carboxylic acid and methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxole moiety, which is then coupled with a quinoline precursor. The key steps include:

    Formation of Benzodioxole Moiety: The benzodioxole ring is synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Coupling with Quinoline Precursor: The benzodioxole intermediate is then coupled with a quinoline derivative through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

    Introduction of Carboxylic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Functionalized quinoline derivatives with various substituents.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline: Lacks the carboxylic acid group, which may affect its solubility and reactivity.

    6,8-Dimethylquinoline-4-carboxylic acid: Lacks the benzodioxole moiety, which may influence its electronic properties and biological activity.

    2-(1,3-Benzodioxol-5-yl)quinoline-4-carboxylic acid: Lacks the methyl groups, which can alter its steric and electronic characteristics.

Uniqueness

2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid is unique due to the combination of the benzodioxole moiety, quinoline ring, and carboxylic acid group. This unique structure imparts specific electronic properties, making it suitable for applications in organic electronics and medicinal chemistry. The presence of methyl groups further enhances its reactivity and interaction with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c1-10-5-11(2)18-13(6-10)14(19(21)22)8-15(20-18)12-3-4-16-17(7-12)24-9-23-16/h3-8H,9H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIDPYKNVAVDHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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